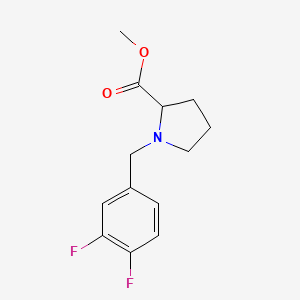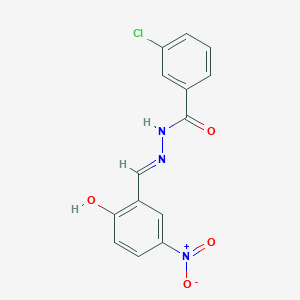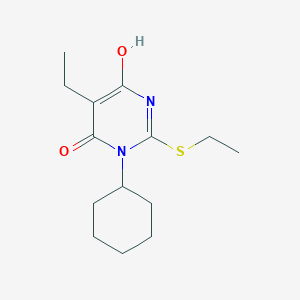![molecular formula C22H28N2O3 B6045969 6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6045969.png)
6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one, commonly known as AOB, is a synthetic compound that belongs to the class of benzoxazinones. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of AOB is complex and involves multiple pathways. It has been shown to act as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. AOB has also been shown to modulate the activity of TRP channels, which are involved in the regulation of various physiological processes, such as pain sensation and thermoregulation. Additionally, AOB has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Biochemical and physiological effects:
AOB has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters, such as glutamate, dopamine, and acetylcholine. AOB has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, AOB has been shown to modulate the activity of various ion channels, which may be involved in the regulation of pain sensation and thermoregulation.
Avantages Et Limitations Des Expériences En Laboratoire
AOB has several advantages as a research tool. It is a highly selective and potent compound that can be easily synthesized in high yield and purity. It can also be easily modified to generate analogs with improved potency and selectivity. However, there are also limitations to the use of AOB in lab experiments. It has a short half-life and is rapidly metabolized, which may limit its effectiveness in vivo. Additionally, it may have off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for the research and development of AOB. One potential direction is the development of AOB analogs with improved potency and selectivity. Another direction is the investigation of AOB in the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, the mechanisms of action of AOB need to be further elucidated to fully understand its potential therapeutic effects.
Méthodes De Synthèse
The synthesis of AOB involves the reaction of 3-(1-adamantyl)-3-oxopropylamine with 2-methyl-2H-1,4-benzoxazin-3(4H)-one. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or diisopropylethylamine, and a solvent, such as dichloromethane or tetrahydrofuran. The product is obtained in high yield and purity through a series of purification steps, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
AOB has been used in a wide range of scientific research applications, including biochemistry, physiology, and pharmacology. It has been shown to modulate the activity of various enzymes, receptors, and ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channels. AOB has also been investigated for its potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
6-[[3-(1-adamantyl)-3-oxopropyl]amino]-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-13-21(26)24-18-9-17(2-3-19(18)27-13)23-5-4-20(25)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-3,9,13-16,23H,4-8,10-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOKKENCEVMKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NCCC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)

![N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6045908.png)

![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)
![N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)
![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B6045938.png)
![2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6045944.png)
![5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6045950.png)
![N-(2-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6045957.png)
![4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6045967.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)
